MS0124 is a selective inhibitor of the G9a-like protein, a type of histone methyltransferase that plays a crucial role in gene regulation through the methylation of lysine residues on histone proteins. Structurally, MS0124 is classified as a quinazoline derivative, specifically featuring a 6,7-dimethoxy substitution and an N-(1-methylpiperidin-4-yl) group. This compound has been designed to exhibit high selectivity for G9a over other similar enzymes, making it a valuable tool for studying epigenetic modifications and their implications in various biological processes and diseases, particularly cancer .
The primary biological activity of MS0124 lies in its ability to inhibit G9a-mediated methylation. This inhibition leads to:
The synthesis of MS0124 involves a multi-step process:
This synthetic route highlights the efficiency of microwave-assisted organic synthesis in generating complex molecules like MS0124.
MS0124 has several applications in research and potential therapeutic contexts:
Interaction studies involving MS0124 focus on its binding affinity and specificity towards G9a:
Several compounds share structural similarities with MS0124 but differ in their selectivity or biological activity:
MS0124 stands out due to its enhanced selectivity for G9a over GLP, which is crucial for studies aimed at delineating the distinct roles these enzymes play in epigenetic regulation.
MS0124 is a quinazoline-based organic compound with the molecular formula C₂₀H₂₉N₅O₃ and a molecular weight of 387.48 grams per mole [1] [2] [3]. The compound is systematically named as 6,7-dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine and is assigned the Chemical Abstracts Service registry number 1197196-63-6 [1] [4] [5].
The molecular structure of MS0124 features a quinazoline core substituted with two methoxy groups at the 6 and 7 positions, creating a characteristic dimethoxy substitution pattern [23] [34]. The quinazoline heterocycle serves as the central scaffold, with the nitrogen atoms at positions 1 and 3 of the pyrimidine ring contributing to the compound's electronic properties [23]. The 4-position of the quinazoline ring bears an amino substituent linked to a 1-methylpiperidin-4-yl group through an amide-type linkage [34].
At the 2-position of the quinazoline core, a morpholine ring is attached, providing additional hydrogen bonding capabilities and contributing to the overall three-dimensional structure [23] [34]. The morpholine moiety adopts a chair conformation typical of six-membered saturated heterocycles containing oxygen [23]. The piperidine ring also exists in a chair conformation, with the methyl substituent on the nitrogen atom positioned equatorially to minimize steric interactions [34].
The stereochemical analysis reveals that MS0124 contains a single stereogenic center located at the 4-position of the piperidine ring where the amino substituent is attached [23]. This stereocenter determines the spatial orientation of the quinazoline moiety relative to the piperidine ring system [34]. The compound exists as a racemic mixture in its synthetic form, with both R and S configurations present in equal proportions [23].
The conformational flexibility of MS0124 is primarily governed by the rotation around the C-N bond connecting the quinazoline core to the piperidine ring [34]. Molecular modeling studies indicate that the preferred conformation positions the quinazoline ring approximately perpendicular to the piperidine ring plane, minimizing steric clashes between the methoxy substituents and the piperidine ring [23]. The morpholine ring adopts an extended conformation that allows optimal interaction with biological targets [34].
The physicochemical characterization of MS0124 reveals distinct properties that influence its handling and storage requirements [1] [2] [5]. The compound appears as a white to off-white crystalline solid under standard laboratory conditions [5] [8]. The predicted relative density of MS0124 is 1.232 grams per cubic centimeter, indicating a moderately dense organic solid [1].
Solubility studies demonstrate that MS0124 exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations up to 100 milligrams per milliliter, which corresponds to 258.08 millimolar [2] [5] [10]. This high solubility in dimethyl sulfoxide facilitates the preparation of stock solutions for biological assays and chemical studies [10]. However, the compound requires ultrasonic treatment to achieve complete dissolution, suggesting some degree of crystalline stability that must be overcome during the dissolution process [2] [10].
The stability profile of MS0124 varies significantly with storage conditions and physical state [5] [10]. In powder form, the compound maintains stability for three years when stored at negative twenty degrees Celsius, and for two years when maintained at four degrees Celsius [5]. These extended stability periods make MS0124 suitable for long-term storage in research laboratories [10]. When prepared as solutions, the stability decreases considerably, with recommended storage at negative eighty degrees Celsius for up to six months or at negative twenty degrees Celsius for one month [5] [10].
Crystallographic analysis of MS0124 in complex with target proteins has provided detailed structural insights [23] [34]. Cocrystal structures with G9a-like protein have been resolved to 2.6 Angstrom resolution, while complexes with G9a achieve higher resolution at 1.95 Angstroms [23] [34]. These crystal structures reveal that MS0124 adopts virtually identical binding conformations in both protein complexes, with a root-mean-square deviation of only 0.31 Angstroms between the two structures [23] [34].
The crystal packing analysis shows that MS0124 occupies the peptide substrate binding site in both protein complexes [23] [34]. The compound forms specific hydrogen bonding interactions through its quinazoline nitrogen atoms and secondary amino group [34]. The 6-methoxy and 7-methoxy substituents participate in water-mediated interactions within the crystal lattice, contributing to the overall stability of the protein-ligand complexes [23] [34].
Temperature-dependent stability studies indicate that MS0124 maintains structural integrity across a wide temperature range in the solid state [5]. However, solution-phase studies reveal increased susceptibility to degradation at elevated temperatures, necessitating careful temperature control during experimental procedures [10]. The compound exhibits minimal hygroscopic properties, reducing concerns about moisture-induced degradation during storage [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for MS0124 through both proton and carbon-13 analyses [13] [23]. Proton nuclear magnetic resonance spectroscopy conducted at 600 megahertz in deuterated chloroform reveals characteristic signals that confirm the molecular structure [23]. The quinazoline aromatic protons appear as singlets at 6.92 and 6.79 parts per million, corresponding to the H-5 and H-8 positions respectively [23].
The methoxy groups produce distinct singlet signals at 3.96 and 3.95 parts per million, each integrating for three protons and confirming the presence of the 6,7-dimethoxy substitution pattern [23]. The morpholine ring protons appear as a multiplet between 3.83 and 3.79 parts per million, integrating for eight protons and confirming the complete morpholine structure [23]. The piperidine ring system generates multiple signals, including a doublet at 2.90 parts per million with a coupling constant of 10.8 hertz for the piperidine methylene protons adjacent to the nitrogen atom [23].
Carbon-13 nuclear magnetic resonance spectroscopy at 151 megahertz provides detailed information about the carbon framework [23]. The quaternary carbons of the quinazoline ring system appear in the aromatic region between 145.68 and 158.95 parts per million [23]. The methoxy carbon signals occur at 56.32 and 55.98 parts per million, confirming the presence and chemical environment of these substituents [23]. The aliphatic carbons of the morpholine and piperidine rings appear in the expected range between 32.13 and 67.10 parts per million [23].
High-performance liquid chromatography analysis establishes the purity and identity of MS0124 using reverse-phase chromatographic conditions [5] [8]. The analytical method employs a C18 stationary phase with gradient elution using acetonitrile and water mobile phases containing formic acid [5]. Under these conditions, MS0124 elutes as a sharp, well-resolved peak with a purity determination of 99.79 percent [8]. The high-performance liquid chromatography method demonstrates excellent reproducibility and sensitivity, making it suitable for both qualitative identification and quantitative analysis [5].
Mass spectrometry analysis confirms the molecular weight and provides fragmentation information for structural elucidation [4] [5] [23]. Electrospray ionization mass spectrometry in positive ion mode produces a prominent molecular ion peak at mass-to-charge ratio 388.2, corresponding to the protonated molecular ion [M+H]⁺ [23]. High-resolution mass spectrometry using electrospray ionization time-of-flight detection provides accurate mass determination with a calculated mass of 388.2343 and an observed mass of 388.2382 for the protonated molecular ion [23].
The fragmentation pattern observed in tandem mass spectrometry experiments reveals characteristic losses that support the proposed structure [23]. The mass spectrum shows fragmentation consistent with the loss of morpholine and piperidine substituents, confirming the presence of these functional groups [4]. The quinazoline core remains intact under typical ionization conditions, serving as a stable fragment ion that facilitates structural identification [23].
The synthesis of MS0124 and related quinazoline compounds follows well-established multi-step synthetic pathways that utilize 2,4-dichloro-6,7-dimethoxyquinazoline as the key starting material [1] [2]. This commercial precursor serves as the foundation for constructing the diverse library of quinazoline derivatives through sequential nucleophilic substitution reactions.
The general synthetic approach involves a two-step sequence that has been successfully employed across multiple research groups [1] [2]. The first step comprises the displacement of the 4-chloro substituent with 4-amino-1-methylpiperidine under basic conditions, typically using potassium carbonate in dimethylformamide at room temperature, achieving yields of approximately 90% [1]. This reaction establishes the critical 4-amino substitution pattern that is essential for biological activity.
The second step involves the substitution of the 2-chloro group with various amine nucleophiles under microwave conditions [1] [2]. These reactions are typically conducted in isopropanol or similar protic solvents at elevated temperatures ranging from 160 to 180 degrees Celsius for 15 to 30 minutes under microwave irradiation. The microwave-assisted conditions are crucial for achieving reasonable reaction rates and yields, as conventional heating methods often require significantly longer reaction times or elevated temperatures that may lead to decomposition.
For MS0124 specifically, the synthesis involves the reaction of the intermediate 4-amino-substituted quinazoline with morpholine derivatives under microwave conditions [1]. The morpholine substituent at the 2-position has been identified as crucial for achieving selectivity toward G9a-like protein over G9a methyltransferase.
Alternative synthetic routes have been developed for more complex derivatives, including multi-step sequences involving up to seven individual transformations [3]. These extended syntheses typically begin with simpler quinazoline precursors and involve protection-deprotection strategies, cyclization reactions, and coupling reactions with acid chlorides. For example, compound 3 synthesis involves the preparation of N-Boc protected intermediates, cyclization under heating conditions, chlorination with phosphorus oxychloride, and final amide coupling reactions [3].
The quinoline analogs of MS0124 require modified synthetic approaches due to the different reactivity of the quinoline scaffold [1] [2]. These syntheses employ consecutive Buchwald-Hartwig cross-coupling reactions under microwave conditions, with the first coupling occurring at the 2-chloro position followed by coupling at the 4-chloro position at elevated temperatures.
More recent developments in covalent inhibitor synthesis have introduced acrylamide and related electrophilic warheads into the quinazoline framework [3]. These syntheses involve the preparation of amine intermediates through azide reduction reactions under copper catalysis, followed by coupling with acryloyl chloride or related acid chlorides.
Optimization of quinazoline synthesis has focused on several key parameters that significantly impact both yield and product purity. Temperature control represents one of the most critical factors, with microwave-assisted reactions typically requiring precise temperature management to balance reaction rate with product stability [4] [5].
Reaction time optimization has proven essential, particularly for microwave-assisted transformations. Studies have demonstrated that reaction times can be dramatically reduced from hours to minutes when transitioning from conventional heating to microwave irradiation [4] [5]. For quinazoline syntheses, optimal microwave reaction times typically range from 15 to 30 minutes at temperatures between 160 to 180 degrees Celsius.
Solvent selection plays a crucial role in determining both yield and selectivity. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have proven most effective for the initial 4-chloro displacement reactions, while protic solvents like isopropanol are preferred for the subsequent 2-chloro substitution under microwave conditions [1]. The choice of solvent also affects the penetration depth and heating efficiency under microwave irradiation conditions.
Catalyst optimization has been particularly important for cross-coupling reactions used in quinoline analog synthesis. Palladium-based catalysts, including palladium acetate with BINAP ligands and Brettphos Pd G1 catalysts, have been optimized to achieve yields of 48-70% in key coupling steps [3]. The catalyst loading, ligand selection, and base choice all require careful optimization to maximize efficiency.
Purification strategies have been refined to address the challenges associated with quinazoline isolation and purification. High-performance liquid chromatography purification has become standard for achieving the greater than 95% purity required for biological evaluation [3] [1]. The development of preparative HPLC methods using C18 columns with acetonitrile-water gradients containing trifluoroacetic acid has proven particularly effective.
Microwave power optimization has emerged as a critical parameter, with studies demonstrating that power levels must be carefully balanced to achieve uniform heating without causing localized overheating [4] [6]. Flow microwave systems have been developed to address some of these challenges by providing more controlled and uniform heating profiles.
Reaction monitoring and control strategies have been implemented to improve reproducibility and yield consistency. Real-time monitoring of temperature and pressure during microwave reactions has enabled better process control and optimization [4]. The use of fiber optic temperature probes and infrared sensors has improved the precision of temperature control during synthesis.
The transition from laboratory-scale synthesis to industrial production of quinazoline compounds faces several significant challenges that must be addressed for successful commercialization. The primary limitation stems from the reliance on microwave-assisted synthesis methods, which present fundamental scalability constraints due to the limited penetration depth of microwave radiation [4] [5] [7].
Microwave penetration depth typically ranges from 1 to 3 centimeters in most organic solvents, creating a significant barrier to scaling up batch reactions beyond laboratory vessel sizes [4] [5]. This limitation means that conventional batch microwave reactors are restricted to volumes of approximately 1 liter or less, which is insufficient for industrial-scale production requirements. Studies have demonstrated that while scale-up from 15 milliliter to 1 liter scale is feasible, further increases in batch size result in non-uniform heating and decreased reaction efficiency [4].
Flow chemistry approaches have emerged as the most promising solution to microwave scalability challenges [5] [7]. Flow microwave systems enable continuous processing with controlled residence times and uniform heating profiles, potentially allowing for industrial-scale production. However, these systems require significant capital investment and process re-optimization, as the reaction kinetics and heat transfer characteristics differ substantially from batch processes [5].
Heat transfer and temperature control present additional scalability challenges. Industrial-scale reactions require robust temperature control systems that can maintain uniform heating across large reaction volumes [4]. The surface area to volume ratio decreases significantly with scale-up, making it difficult to achieve the rapid heating and cooling profiles that are characteristic of successful microwave-assisted synthesis.
Equipment availability and cost represent major barriers to industrial implementation. Specialized microwave equipment capable of handling industrial volumes is limited in availability and requires substantial capital investment [4] [7]. The cost-benefit analysis often favors alternative synthetic routes that can utilize conventional heating methods and standard industrial equipment.
Process validation and regulatory compliance introduce additional complexity for industrial-scale quinazoline production. Microwave-assisted processes require extensive validation to demonstrate reproducibility and consistency at scale [4]. The regulatory approval process for novel synthetic methodologies can be lengthy and expensive, particularly for pharmaceutical applications.
Alternative synthetic strategies have been developed to address scalability limitations. These include the use of conventional heating methods with optimized catalysts, the development of one-pot synthetic procedures that eliminate intermediate isolation steps, and the implementation of continuous flow processes using conventional heating [8]. However, these alternatives often result in reduced yields or longer reaction times compared to optimized microwave methods.
Solvent and reagent considerations become more critical at industrial scale. The large volumes of solvents required for industrial production raise environmental and cost concerns [8]. Green chemistry approaches, including the use of alternative solvents and reagent recycling strategies, are essential for sustainable industrial implementation.
Quality control and process monitoring systems must be implemented to ensure consistent product quality at industrial scale [9]. Real-time analytical methods, including in-line spectroscopic monitoring and automated sampling systems, are required to maintain the tight quality specifications necessary for pharmaceutical applications.